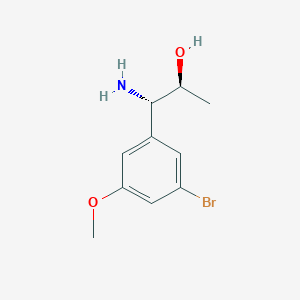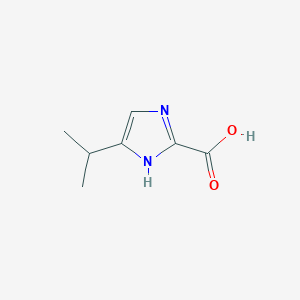
5-Isopropyl-1H-imidazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with an isopropyl group and a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with glyoxal and ammonia, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require a catalyst and specific temperature and pH conditions to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-1H-imidazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazole-4-carboxylic acid
- 2-Methyl-1H-imidazole-4-carboxylic acid
- 1H-Imidazole-5-carboxylic acid
Uniqueness
5-Isopropyl-1H-imidazole-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and ability to interact with specific biological targets, making it distinct from other imidazole derivatives .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-propan-2-yl-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-8-6(9-5)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
REWNLINRBXNUAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


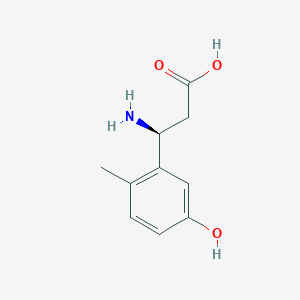
![(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
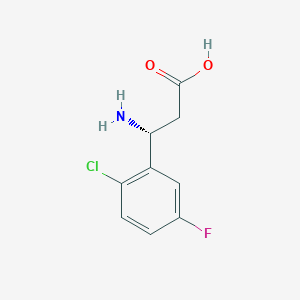
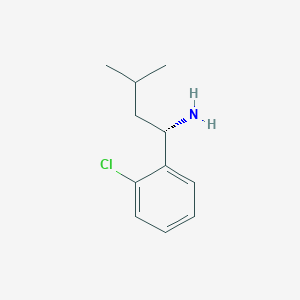
![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
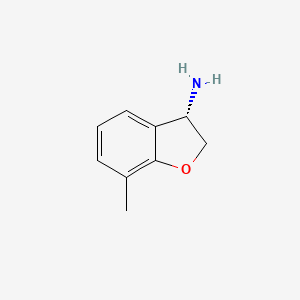
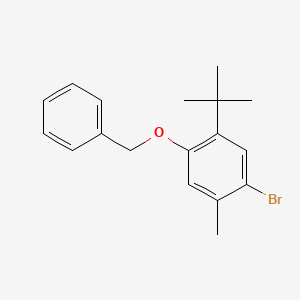
![6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13043054.png)
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)
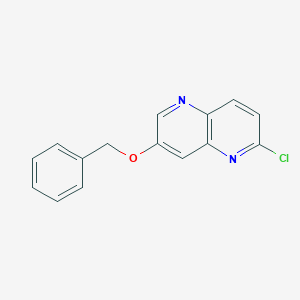
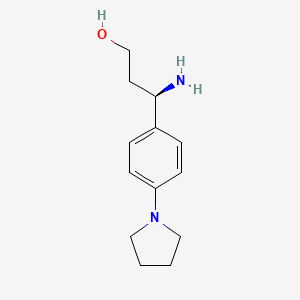
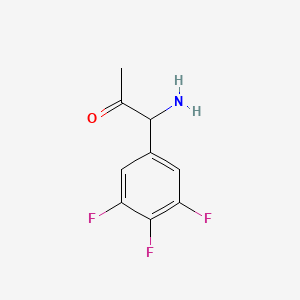
![2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13043075.png)
